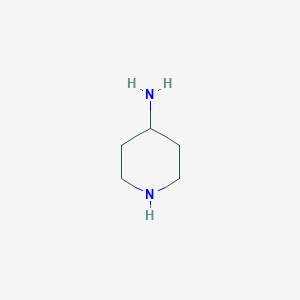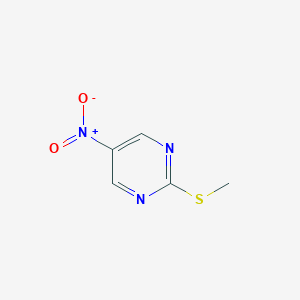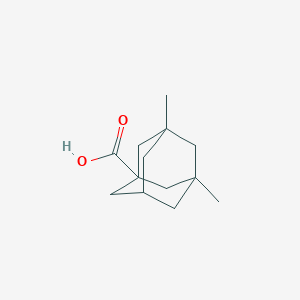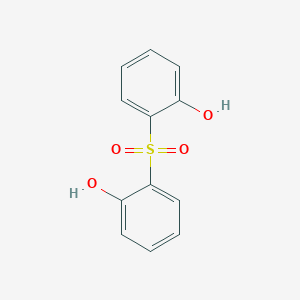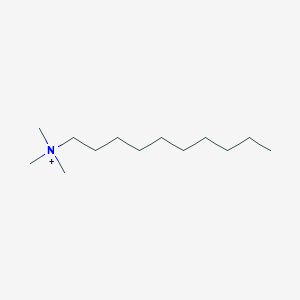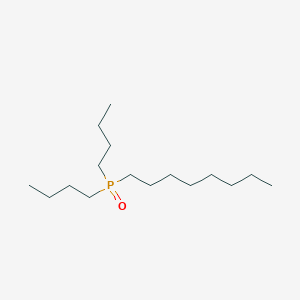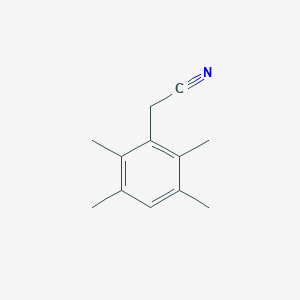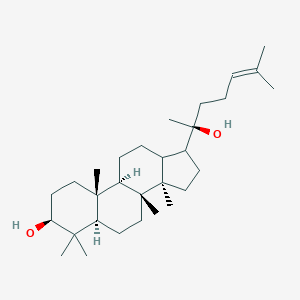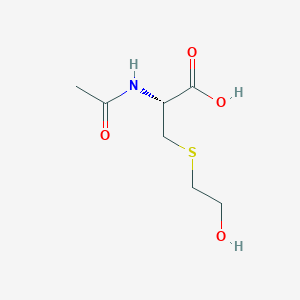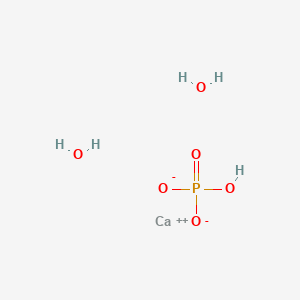
Bismuth aluminate
Vue d'ensemble
Description
Bismuth Aluminate (Bi2Al4O9) is a compound that has been successfully synthesized in nanoparticle form . It is generally available in most volumes, including high purity, submicron, and nanopowder forms . It has various industrial applications such as water treatment and ceramics manufacturing .
Synthesis Analysis
Bismuth Aluminate nanoparticles have been synthesized using a novel sol-gel method with the aid of Bi(NO3)3, Al(NO3)3·9H2O, and starch . Starch plays a role as a capping agent, reducing agent, and natural template in the synthesis .Molecular Structure Analysis
The molecular formula of Bismuth Aluminate is Al3BiO6 . The molecular weight is 385.92, with a percent composition of Al 20.97%, Bi 54.15%, and O 24.87% .Physical And Chemical Properties Analysis
Bismuth Aluminate nanoparticles exhibit ferromagnetic behavior . They have been used in photocatalytic degradation of methyl orange under ultraviolet light irradiation .Applications De Recherche Scientifique
Synthesis and Characterization for Medical Applications : Bismuth aluminate nanoparticles have been synthesized using sonochemical methods for medical applications, such as treating peptic ulceration and nervous dyspepsia (Wu & Li, 2012).
Cancer Chemoand Radiotherapy : Bismuth compounds, including bismuth aluminate, are used extensively in biomedicine. They show potential as anticancer drugs and in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).
Photonic Materials : Bismuth aluminate plays a role in photonic materials due to its unique optical properties, finding applications in telecommunication, biomedicine, white light illumination, and lasers (Sun, Zhou, & Qiu, 2014).
Photocatalyst Applications : Bismuth aluminate nanoparticles have been synthesized for photocatalytic applications, like the degradation of pollutants under ultraviolet light irradiation (Rahnamaeiyan & Talebi, 2015).
Broad Medical Applications : Bismuth-based drugs, including bismuth aluminate, are used for gastrointestinal ailments, antimicrobial, anti-leishmanial, and anti-cancer properties (Keogan & Griffith, 2014).
Environmental Remediation : Bismuth aluminate and its derivatives demonstrate photocatalytic activity in environmental remediation applications, such as degradation of dyes and organic pollutants (Kirankumar & Sumathi, 2017).
Biomedical Applications : Bismuth-based nanoparticles, including bismuth aluminate, are explored for diverse biomedical applications like imaging, drug delivery, biosensing, and cancer therapy (Griffith et al., 2021).
Diagnostic Tools : Bismuth aluminate has been used in the development of sensors for the rapid screening of trace elements like Pb(II) and Cd(II), demonstrating its potential in analytical chemistry (Lezi et al., 2012).
Safety And Hazards
When handling Bismuth Aluminate, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
aluminum;bismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUZSIDPZSPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.960 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;bismuth;oxygen(2-) | |
CAS RN |
12284-76-3 | |
| Record name | Bismuth aluminate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012284763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trialuminium bismuth hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




